molecular formula C18H12F3N3OS B2937806 N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 920436-50-6

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2937806
CAS RN: 920436-50-6
M. Wt: 375.37
InChI Key: PGSMGAULUZRCGZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a promising drug candidate as it exhibits potent pharmacological activities against a range of diseases.

Mechanism Of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves the inhibition of various enzymes and receptors in the body. It inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound also interacts with the gamma-aminobutyric acid (GABA) receptor, which is responsible for the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide are diverse and complex. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. This compound also exhibits anti-inflammatory properties and reduces the production of pro-inflammatory cytokines in the body. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments include its potent pharmacological activities and diverse applications in various fields. However, the limitations of this compound include its high cost and limited availability, which can hinder its widespread use in research studies.

Future Directions

There are several future directions for the research and development of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide. One potential direction is to investigate its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential as a therapeutic agent for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound can increase its accessibility and utilization in research studies.
Conclusion:
N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a promising chemical compound that exhibits potent pharmacological activities and diverse applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of novel therapeutic agents for a range of diseases.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde to form 2-[6-(4-fluorophenyl)pyridazin-3-yl]aniline. This intermediate is then reacted with chloroacetic acid and thioacetic acid to obtain the desired compound.

Scientific Research Applications

Research studies have shown that N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide has potential applications in various fields. It exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSMGAULUZRCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

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